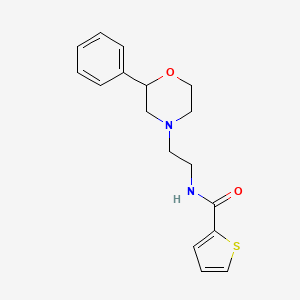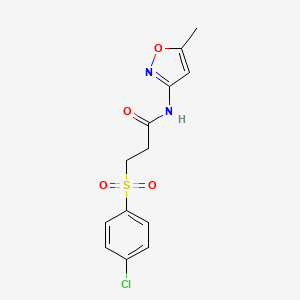![molecular formula C20H20F2N6O3S B2437325 N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide CAS No. 1115867-97-4](/img/structure/B2437325.png)
N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrrolidine ring, an oxadiazole ring, and a thiophene ring, all connected by various functional groups. The presence of these rings suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the pyrrolidinyl group might undergo reactions typical of amines, while the oxadiazole and thiophene rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and polar functional groups could affect its solubility, boiling point, melting point, and other physical properties .科学的研究の応用
Synthesis and Potential as Anti-Cancer Agents
A significant focus in scientific research involving compounds like N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide centers on their synthesis and evaluation as potential anti-cancer agents. Novel compounds with similar structures have been synthesized and shown moderate cytotoxicity against breast cancer cell lines, indicating their potential utility in cancer treatment (Redda & Gangapuram, 2007).
Antimicrobial and Antitubercular Activities
These compounds have also been evaluated for their antimicrobial and antitubercular properties. Studies have found that certain derivatives exhibit significant activity against bacterial strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as the tuberculosis-causing bacterium Mycobacterium tuberculosis (Shingare et al., 2018).
Application in Sensing Technologies
Research into the use of these compounds in sensing technologies has been conducted. Specifically, derivatives have been studied for their potential in fluorescence-based aniline sensing, demonstrating their utility in chemical detection and environmental monitoring (Naik et al., 2018).
Structural Analysis and Material Science
The crystal structure of related compounds has been analyzed to understand their properties better. This research contributes to the broader field of material science, particularly in the context of developing new pharmaceuticals and specialized materials (Nagaraju et al., 2018).
将来の方向性
特性
IUPAC Name |
1-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O3S/c1-23-18(30)11-3-2-6-27(8-11)20-26-17-16(32-20)19(31)28(10-24-17)9-15(29)25-14-5-4-12(21)7-13(14)22/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,23,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXSZVJFFGGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


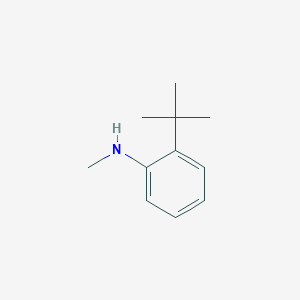
![3-benzyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437247.png)
![(E)-3-((anthracen-9-ylmethylene)amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2437248.png)
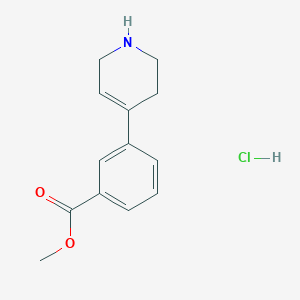
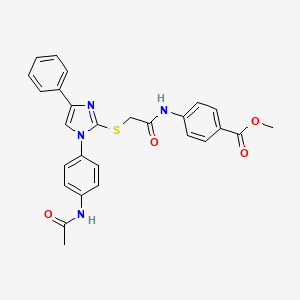
![6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2437255.png)
![[1-(Triazol-1-yl)cyclopropyl]methanol](/img/structure/B2437256.png)
![2-Amino-3-[3-(4-methoxyphenyl)prop-2-enylideneamino]but-2-enedinitrile](/img/structure/B2437257.png)

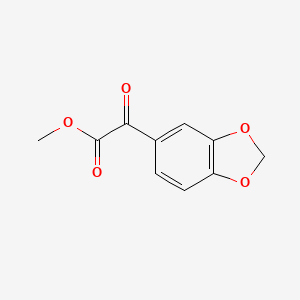
![4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B2437260.png)
